![molecular formula C8H13N5O B11903582 4-(3-Hydrazinylpyrazin-2-yl)morpholine](/img/structure/B11903582.png)
4-(3-Hydrazinylpyrazin-2-yl)morpholine
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Overview
Description
4-(3-Hydrazinylpyrazin-2-yl)morpholine is a chemical compound with the molecular formula C8H13N5O and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyrazine ring, which is further connected to a morpholine ring. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Hydrazinylpyrazin-2-yl)morpholine typically involves the reaction of hydrazine derivatives with pyrazine and morpholine precursors. One common method includes the coupling of hydrazine with pyrazine derivatives, followed by cyclization with morpholine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
4-(3-Hydrazinylpyrazin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazine and morpholine derivatives .
Scientific Research Applications
Pharmacological Applications
4-(3-Hydrazinylpyrazin-2-yl)morpholine has been investigated for several pharmacological properties:
- Antitumor Activity : Studies indicate that this compound exhibits significant antitumor effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Preliminary research suggests that this compound possesses antimicrobial activity against a range of bacteria and fungi. This property is crucial for developing new antibiotics, especially in the context of rising antibiotic resistance .
- Neuroprotective Effects : Emerging studies have indicated potential neuroprotective effects of this compound, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of oxidative stress pathways .
Case Study 1: Antitumor Efficacy
A detailed study was conducted to evaluate the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, and results showed a dose-dependent decrease in cell viability, alongside increased markers of apoptosis such as caspase activation and PARP cleavage.
Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
---|---|---|
0 | 100 | - |
10 | 80 | Low |
50 | 50 | Moderate |
100 | 20 | High |
This study highlights the compound's potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(3-Hydrazinylpyrazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Comparison with Similar Compounds
4-(3-Hydrazinylpyrazin-2-yl)morpholine can be compared with other similar compounds, such as:
Thiophene-linked 1,2,4-triazoles: These compounds also contain nitrogen-rich heterocycles and exhibit antimicrobial and chemotherapeutic properties.
N-Nitrosomorpholine: This compound is structurally related due to the presence of the morpholine ring but differs significantly in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the hydrazinyl, pyrazine, and morpholine moieties, which confer distinct chemical and biological properties.
Biological Activity
4-(3-Hydrazinylpyrazin-2-yl)morpholine is a chemical compound characterized by its unique structure, which combines a morpholine ring with a hydrazinylpyrazine moiety. This structural configuration contributes to its potential biological activities, particularly in the field of medicinal chemistry. The compound has garnered interest due to its significant antitumor properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N4O. Its structure features a six-membered morpholine ring containing both nitrogen and oxygen atoms, while the hydrazinylpyrazine portion enhances its reactivity. The compound crystallizes in a monoclinic space group, exhibiting nearly planar molecular geometry, which is essential for its biological interactions.
Biological Activity
Research indicates that this compound exhibits notable antitumor activity . Preliminary studies suggest that it may inhibit specific kinases and proteins critical for tumor growth, thereby affecting cancer cell proliferation. The hydrazinyl group enhances the compound's ability to form complexes with metal ions, which is crucial in medicinal chemistry.
The exact mechanism of action remains under investigation; however, interaction studies highlight its binding affinity with various biological targets involved in cancer pathways. The compound's potential to inhibit enzyme activity related to tumorigenesis positions it as a promising candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique features of this compound:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-(Pyrazin-2-yl)morpholine | 0.87 | Lacks hydrazine functionality; used as an intermediate in organic synthesis. |
5-Bromo-3-morpholinopyrazin-2-amine | 0.81 | Contains bromine; utilized for antibacterial properties. |
2-Amino-3-morpholin-4-ylpyrazine | 0.92 | Amino group enhances reactivity; used in drug development across various therapeutic areas. |
The combination of hydrazine and morpholine functionalities in this compound may confer distinct biological activities not present in other similar compounds.
Antimicrobial Activity
In related studies, hydrazone derivatives have demonstrated notable antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, one study reported a minimum suppressive concentration (MSC) of 6.3 mcg/mL against E. coli, showcasing the potential of these compounds in combating bacterial infections .
Properties
Molecular Formula |
C8H13N5O |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(3-morpholin-4-ylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5O/c9-12-7-8(11-2-1-10-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,12) |
InChI Key |
MXHWZRZWDUFUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2NN |
Origin of Product |
United States |
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